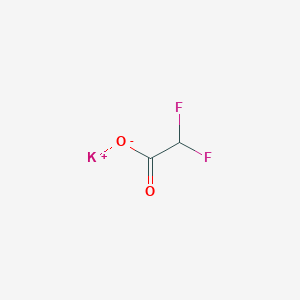

Potassium difluoroacetate

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

potassium;2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGXDHKBZYCDGG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Potassium Difluoroacetate Derivatives

Decarboxylative Reactions

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in organic synthesis. For derivatives of potassium difluoroacetate (B1230586), this reaction provides a powerful pathway to generate difluorinated intermediates that can participate in a variety of bond-forming events.

Decarboxylative Arylation of α,α-Difluoro-β-ketoacid Salts (including Potassium Salts) for the Synthesis of α-Aryl-α,α-difluoromethyl Ketones

The synthesis of α-aryl-α,α-difluoromethyl ketones, which are important precursors for various difluorobenzyl compounds, can be achieved through the decarboxylative arylation of α,α-difluoro-β-ketoacid salts. researchgate.netrsc.org This method offers a catalyst-free alternative to traditional approaches that often rely on transition metals or organometallic reagents. nih.gov The reaction proceeds by using diaryliodonium(III) salts as the arylating agent. rsc.org

The proposed mechanism involves an initial ligand exchange between the difluoro-β-ketoacid salt and the diaryliodonium(III) salt. nih.govbeilstein-journals.org This is followed by a decarboxylative coupling step that yields the desired α-aryl-α,α-difluoromethyl ketone. nih.govjst.go.jp This process has been shown to tolerate a range of functional groups, including esters, nitro groups, and cyano groups. nih.gov The resulting ketone products can be further transformed into esters, amides, and other difluoromethyl compounds. rsc.orgnih.gov

Table 1: Reaction Details for Decarboxylative Arylation

| Reactants | Reagent | Product | Key Features |

| α,α-Difluoro-β-ketoacid salts (potassium salts) | Diaryliodonium(III) salts | α-Aryl-α,α-difluoromethyl ketones | Catalyst-free, additive-free, tolerates various functional groups. rsc.orgnih.gov |

Decarboxylative Aldol (B89426) Reactions of α,α-Difluoro-β-ketocarboxylate Salts for the Generation of α,α-Difluoro-β-hydroxy Ketones

A facile method for producing α,α-difluoro-β-hydroxy ketones involves the decarboxylative aldol reaction of α,α-difluoro-β-ketocarboxylate salts. nih.govunex.es This reaction utilizes a zinc chloride/N,N,N′,N′-tetramethylethylenediamine (ZnCl₂/TMEDA) complex to promote the reaction between the potassium salt and various carbonyl compounds. nih.govunex.es The process is notable for its mild heating conditions and the use of a bench-stable and easy-to-handle potassium salt, making it an environmentally friendly approach. nih.govrsc.org

The reaction mechanism is thought to begin with the decarboxylation of the α,α-difluoro-β-ketocarboxylate salt to generate a zinc difluoroenolate. nih.gov This enolate then undergoes a nucleophilic addition to the carbonyl compound, leading to the formation of an aldol alkoxide. nih.gov Subsequent protonation, facilitated by a stoichiometric amount of water, yields the final α,α-difluoro-β-hydroxy ketone product in good to excellent yields, sometimes as high as 99%. nih.govrsc.org The reaction accommodates a variety of aldehydes, including those with aromatic and functionalized groups like methoxycarbonyl and cyano. nih.gov

Table 2: Conditions for Decarboxylative Aldol Reaction

| Substrate | Reagents | Product | Yield |

| Potassium α,α-difluoro-β-ketocarboxylate | Carbonyl compounds, ZnCl₂/TMEDA | α,α-Difluoro-β-hydroxy ketones | Up to 99% nih.govrsc.org |

Photoinitiated Decarboxylative C3-Difluoroarylmethylation of Quinoxalin-2(1H)-ones with Potassium 2,2-Difluoro-2-arylacetates

A visible-light-induced method has been developed for the C3-difluoroarylmethylation of quinoxalin-2(1H)-ones using potassium 2,2-difluoro-2-arylacetates. researchgate.netresearchgate.netnih.gov This reaction proceeds at room temperature in water, employing potassium persulfate as an oxidant, and notably, does not require an additional photosensitizer. researchgate.netnih.gov This approach provides a green and efficient route to C3-difluoroarylmethylated quinoxalin-2(1H)-ones, which are valuable compounds in medicinal chemistry. nih.gov

The reaction is initiated by the visible-light-induced decarboxylation of the potassium 2,2-difluoro-2-arylacetate. ossila.com This generates a difluorobenzyl radical, which is stabilized by the adjacent phenyl ring and fluorine atoms. ossila.com This radical species then attacks the C3 position of the quinoxalin-2(1H)-one, leading to the final product in moderate to good yields. researchgate.netnih.gov

Table 3: Photoinitiated Decarboxylative C3-Difluoroarylmethylation

| Substrates | Conditions | Product | Key Features |

| Quinoxalin-2(1H)-ones, Potassium 2,2-difluoro-2-arylacetates | Visible light, K₂S₂O₈, water, room temperature | C3-Difluoroarylmethylated quinoxalin-2(1H)-ones | Photosensitizer-free, environmentally friendly, mild conditions. researchgate.netnih.gov |

Decarboxylation of Potassium 2-Pyridinyl Sulfonyl-difluoroacetate to Afford Gem-Difluoro Olefins

The decarboxylation of potassium 2-pyridinyl sulfonyl-difluoroacetate provides an efficient route for the synthesis of gem-difluoro olefins through a Julia-Kocienski reaction. researchgate.netresearchgate.net This method is advantageous due to its mild reaction conditions and the high stability of the potassium salt precursor. researchgate.netresearchgate.net The easy decarboxylation in polar solvents makes potassium 2-pyridinyl sulfonyl-difluoroacetate an effective reagent for gem-difluoro-olefination. researchgate.netresearchgate.net

The reaction involves the decarboxylation of the potassium salt to generate a 2-PySO₂CF₂⁻ intermediate, which then reacts with aldehydes to produce the corresponding gem-difluoro olefins in moderate to excellent yields. researchgate.netsioc-journal.cn This protocol has been presented as an optimized Julia-Kocienski reaction that can proceed without the need for an additional base. sioc-journal.cn

Table 4: Decarboxylation for Gem-Difluoro Olefin Synthesis

| Precursor | Reaction Type | Product | Key Advantages |

| Potassium 2-pyridinyl sulfonyl-difluoroacetate | Julia-Kocienski reaction | Gem-difluoro olefins | Mild conditions, stable precursor, efficient olefination. researchgate.netresearchgate.net |

Decarboxylation of Potassium 2-Bromo-2,2-difluoroacetate with Associated Gas Evolution

The decarboxylation of potassium 2-bromo-2,2-difluoroacetate is a reaction of interest, in part due to the gases evolved during the process. While detailed mechanistic studies on the gas evolution from this specific potassium salt are not extensively documented in the provided search results, related decarboxylation reactions offer insights. For instance, the reaction of a copper salt derived from a related compound was observed to produce CO₂ and SO₂. cas.cn It is plausible that the decarboxylation of potassium 2-bromo-2,2-difluoroacetate would similarly release carbon dioxide. Further investigation is required to fully characterize the gaseous byproducts and the reaction mechanism.

Silver-Catalyzed Oxidative Decarboxylation of Difluoroacetates

Silver-catalyzed oxidative decarboxylation of difluoroacetates has emerged as a versatile and efficient method for forming C–CF₂ bonds. rsc.org This radical cascade reaction involves the generation of a difluoromethylene radical through oxidation, which can then participate in various bond-forming events. rsc.orgnih.gov These reactions are typically carried out under mild conditions and have been successfully applied to synthesize a range of valuable compounds, including gem-difluoromethylenated oxindoles and phenanthridines. nih.govthieme-connect.comresearchgate.net

A proposed mechanism involves the formation of a difluoromethyl radical, which then adds to an activated alkene or isonitrile. rsc.orgthieme-connect.com This is followed by subsequent reaction steps, such as homolytic aromatic substitution or cyclization, to yield the final product. rsc.orgthieme-connect.com The use of silver catalysts is advantageous due to their ready availability, low toxicity, and biocompatibility. researchgate.net

Table 5: Silver-Catalyzed Oxidative Decarboxylation

| Substrates | Catalyst | Product | Key Features |

| Difluoroacetates, Activated alkenes/Isonitriles | Silver(I) salts | gem-Difluoromethylenated oxindoles/phenanthridines | Mild conditions, versatile, efficient C–CF₂ bond formation. rsc.orgnih.govresearchgate.net |

Radical Reactions

Radical reactions offer a powerful pathway for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Difluoroacetate derivatives, particularly bromo-substituted variants, are effective precursors for generating difluoroacetyl radicals.

The radical addition of bromo-difluoroacetyl compounds to unsaturated systems is a key method for creating difluoroacetyl-substituted molecules. Sodium dithionite (B78146) (Na₂S₂O₄) is an inexpensive and effective radical initiator for these transformations. Current time information in Bangalore, IN.mdpi.comresearchgate.net When ethyl or methyl 2-bromo-2,2-difluoroacetate is reacted with vinyl ethers in the presence of sodium dithionite and an alcohol, the corresponding difluoroacetyl-substituted acetals are formed. Current time information in Bangalore, IN.mdpi.com

The reaction is initiated by the single-electron transfer from the dithionite ion to the bromo-difluoroacetate, which generates a difluoroacetyl radical (•CF₂CO₂R) and a bromide ion. This radical then adds to the electron-rich double bond of the vinyl ether. The resulting radical intermediate is subsequently trapped by the alcohol solvent to furnish the final acetal (B89532) product. This method provides an alternative route to valuable difluoro-substituted building blocks. Current time information in Bangalore, IN.researchgate.net The process is part of a broader class of reactions known as sulfinatodehalogenation. mdpi.comwikipedia.org

The general mechanism involves the generation of the sulfur dioxide radical anion (SO₂•⁻) from sodium dithionite, which then acts as a reducing agent to cleave the carbon-bromine bond of the difluoroacetate ester, initiating the radical chain reaction. Current time information in Bangalore, IN.

Visible-light photoredox catalysis has emerged as a green and efficient method for generating radical species. researchgate.netsioc-journal.cn Direct 2,2-difluoroacetylation of alkenes and alkynes can be achieved using ethyl 2-bromo-2,2-difluoroacetate under visible light irradiation. acs.orgmasterorganicchemistry.comacs.orglibretexts.org

In a typical procedure, the reaction is carried out using a photocatalyst, such as fluorescein (B123965) or iridium-based complexes like fac-[Ir(ppy)₃], under blue LED light (e.g., 470 nm). researchgate.netacs.orgmasterorganicchemistry.com The presence of a reducing agent, like N,N,N,N-tetramethylethylenediamine (TMEDA), and a suitable solvent, such as 1-methyl-2-pyrrolidinone (B7775990) (NMP), is often crucial for achieving high yields. acs.orgmasterorganicchemistry.com The reaction proceeds via the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then be reductively or oxidatively quenched. In many systems, the excited photocatalyst is quenched by the bromo-difluoroacetate, generating the difluoroacetyl radical. researchgate.net This radical adds to the alkene to form a new carbon-centered radical intermediate, which is further processed to yield the final difluoroacetylated product. researchgate.netgoogle.com This methodology has been successfully applied to a variety of alkenes and alkynes, providing the corresponding difluoroalkanoates and difluoroalkenoates in moderate to excellent yields. acs.orgmasterorganicchemistry.com

Table 1: Examples of Visible-Light-Driven 2,2-Difluoroacetylation of Alkenes

| Alkene Substrate | Photocatalyst | Reducing Agent/Base | Solvent | Yield |

|---|---|---|---|---|

| Styrene | Fluorescein (10 mol%) | TMEDA | NMP | High |

| 1-Octene | Fluorescein (10 mol%) | TMEDA | NMP | Moderate |

| Cyclohexene | Fluorescein (10 mol%) | TMEDA | NMP | Moderate |

| Phenylacetylene | Fluorescein (10 mol%) | TMEDA | NMP | High |

Data synthesized from findings in references acs.orgmasterorganicchemistry.com.

Cross-Coupling Reactions

Palladium and other transition metals catalyze a wide array of cross-coupling reactions, which are fundamental in modern organic synthesis. Bromo- and other halo-difluoroacetate derivatives are versatile coupling partners in these reactions.

The Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.netnih.gov Potassium 2-bromo-2,2-difluoroacetate has been utilized in such reactions, highlighting its utility as a building block in organic synthesis. beilstein-journals.org The reaction mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov First, a Pd(0) catalyst undergoes oxidative addition with the organic halide (in this case, a derivative formed from potassium 2-bromo-2,2-difluoroacetate). Next, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium center, typically requiring a base. Finally, the reductive elimination step forms the new C-C bond in the product and regenerates the Pd(0) catalyst. nih.gov This reaction has been applied to couple alkyltrifluoroborates with alkenyl bromides, demonstrating the formation of (C)sp²–(C)sp³ bonds. nrochemistry.com

gem-Difluorinated compounds are of great interest, particularly in medicinal chemistry, due to the unique properties conferred by the CF₂ group. organic-chemistry.orguliege.be A practical method for synthesizing these compounds involves the reaction of organozinc reagents with potassium bromodifluoroacetate. organic-chemistry.orguliege.beresearchgate.net In this process, potassium bromodifluoroacetate serves as a precursor to difluorocarbene (:CF₂). organic-chemistry.orguliege.be

The reaction is believed to proceed via the decarboxylation of potassium bromodifluoroacetate to generate a bromodifluoromethyl anion, which then eliminates a bromide ion to form difluorocarbene. The highly reactive difluorocarbene inserts into the carbon-zinc bond of the organozinc reagent (R-ZnX) to form a difluorinated organozinc intermediate (R-CF₂-ZnX). organic-chemistry.orgresearchgate.net This versatile intermediate can then be trapped with various electrophiles. For instance, it can be protonated to yield R-CF₂H, brominated, or coupled with electrophiles like allylic halides or 1-bromoalkynes to create more complex gem-difluorinated structures. organic-chemistry.orguliege.beresearchgate.net This methodology allows for the formation of two new carbon-carbon bonds in a single operation when a carbon-based electrophile is used. organic-chemistry.orguliege.be

Table 2: Synthesis of Gem-Difluorinated Compounds using Potassium Bromodifluoroacetate and Organozinc Reagents

| Organozinc Reagent (R-ZnBr) | Electrophile | Product |

|---|---|---|

| Benzylzinc bromide | H₂O | PhCH₂CF₂H |

| Benzylzinc bromide | Br₂ | PhCH₂CF₂Br |

| Benzylzinc bromide | Allyl bromide | PhCH₂CF₂CH₂CH=CH₂ |

| Phenylzinc bromide | 1-Bromohexyne | PhCF₂C≡C-(CH₂)₃CH₃ |

Data synthesized from findings in references organic-chemistry.orguliege.beresearchgate.net.

Olefination and Fluoromethylation Reactions

Derivatives of potassium difluoroacetate are key reagents in specialized olefination and fluoromethylation reactions, enabling the synthesis of gem-difluoroalkenes and fluoromethylated compounds.

A notable application is in the Wittig-type olefination. (Triphenylphosphonio)difluoroacetate (B2812620) (PDFA, Ph₃P⁺CF₂CO₂⁻), a stable, solid reagent, can be prepared from potassium bromodifluoroacetate and triphenylphosphine (B44618). researchgate.net Upon heating, PDFA undergoes decarboxylation to generate the corresponding ylide (Ph₃P=CF₂), which then reacts with aldehydes and ketones to produce gem-difluoroolefins. libretexts.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.net

Another powerful method is the Julia-Kocienski olefination, which uses sulfone-based reagents to produce alkenes. sioc-journal.cnmasterorganicchemistry.com A derivative, potassium 2-pyridinyl sulfonyldifluoroacetate, has been developed as an efficient reagent for gem-difluoroolefination. researchgate.netacs.orgmasterorganicchemistry.com This stable compound readily undergoes decarboxylation in polar solvents, and the resulting intermediate reacts with aldehydes under mild conditions to yield gem-difluoro olefins with moderate to excellent efficiency. researchgate.netacs.org

In the context of fluoromethylation, difluoroacetic acid derivatives serve as precursors for generating fluoromethylating agents or radicals. For example, bromodifluoroacetic acid can be used for the difluoromethylation of phenols and thiophenols under visible-light photoredox conditions. Similarly, other difluoromethylation protocols utilize reagents derived from difluoroacetic acid to introduce the -CF₂H group into various organic molecules. acs.orguliege.be

Wittig-Type Olefination Using Potassium 2-Bromo-2,2-difluoroacetate for the Synthesis of Gem-Difluoroolefins

The Wittig-type olefination reaction is a cornerstone in the synthesis of alkenes, and its application to fluorinated compounds provides a direct route to gem-difluoroolefins. These structures are valuable as isosteres for carbonyl groups in medicinal chemistry and as versatile synthetic intermediates. cas.cn The reaction using a derivative of this compound, specifically potassium 2-bromo-2,2-difluoroacetate, in the presence of triphenylphosphine (PPh₃), has been a subject of mechanistic investigation. d-nb.info

Initially, it was proposed that the reaction proceeds through the in-situ generation of difluorocarbene (:CF₂), which then reacts with triphenylphosphine to form the corresponding ylide. d-nb.info However, subsequent studies have provided evidence for an alternative mechanism. The reaction between potassium bromodifluoroacetate and triphenylphosphine can directly form a phosphonium (B103445) salt intermediate, (triphenylphosphonio)difluoroacetate (Ph₃P⁺CF₂CO₂⁻). beilstein-journals.orgchinesechemsoc.org This intermediate, a stable, isolable solid, undergoes decarboxylation upon heating to generate the reactive difluoromethylene phosphonium ylide (Ph₃P=CF₂). nih.govacs.org This ylide then reacts with aldehydes and ketones in a classic Wittig fashion to yield the desired gem-difluoroolefins. acs.org The successful isolation and application of the (triphenylphosphonio)difluoroacetate intermediate lend strong support to this latter mechanistic pathway, clarifying the role of the phosphine (B1218219) in facilitating the decarboxylation of the bromodifluoroacetate salt. d-nb.info

Table 1: Key Intermediates in Wittig-Type Olefination

| Compound Name | Chemical Formula | Role in Reaction |

|---|---|---|

| Potassium 2-bromo-2,2-difluoroacetate | BrCF₂CO₂K | Starting material |

| Triphenylphosphine | PPh₃ | Reagent |

| (Triphenylphosphonio)difluoroacetate | Ph₃P⁺CF₂CO₂⁻ | Key intermediate |

| Difluoromethylene phosphonium ylide | Ph₃P=CF₂ | Reactive species |

| gem-Difluoroolefin | R₂C=CF₂ | Product |

Asymmetric Difluoro-Reformatsky Reaction with Organo-Zinc Reagents Utilizing Chiral Ligands to Create Stereogenic Centers

The Reformatsky reaction, which involves the addition of an organozinc enolate derived from an α-halo ester to a carbonyl compound, is a powerful tool for carbon-carbon bond formation. theaic.org When applied to difluoroacetate derivatives, it provides access to α,α-difluoro-β-hydroxy esters, which are prevalent motifs in biologically active compounds. researchgate.net The development of an asymmetric version of this reaction is of significant interest as it allows for the enantioselective creation of new stereogenic centers. hhu.de

The asymmetric difluoro-Reformatsky reaction utilizes organo-zinc reagents in conjunction with chiral ligands. hhu.de These chiral ligands coordinate to the zinc metal center, creating a chiral environment that directs the nucleophilic addition of the zinc enolate to the prochiral face of an aldehyde or ketone. researchgate.net This results in the formation of one enantiomer of the product in excess.

A variety of chiral ligands have been explored for this purpose, with chiral amino alcohols being particularly effective. hhu.de For instance, the use of ligands like (1S, 2R)-N,N-dimethyl-2-amino-1,2-diphenylethanol has been shown to induce enantioselectivity in the reaction between ethyl bromodifluoroacetate and aldehydes, such as cinnamaldehyde. theaic.orgscientific.net The choice of solvent and reaction temperature are also critical parameters that influence the enantiomeric excess (ee) of the product. scientific.net The development of these catalytic asymmetric methods represents a significant advancement, enabling the synthesis of enantiomerically enriched α,α-difluorinated building blocks for complex molecule synthesis. researchgate.net

Table 2: Components of the Asymmetric Difluoro-Reformatsky Reaction

| Component | Example | Function |

|---|---|---|

| Difluoroacetate Derivative | Ethyl bromodifluoroacetate | Precursor to the zinc enolate |

| Organo-zinc Reagent | Diethylzinc (Et₂Zn) | Forms the zinc enolate |

| Chiral Ligand | (1S, 2R)-N,N-dimethyl-2-amino-1,2-diphenylethanol | Induces enantioselectivity |

| Carbonyl Compound | Cinnamaldehyde | Electrophile |

| Product | Chiral γ,γ-difluoro-β-hydroxy ester | Contains a new stereogenic center |

Synthesis of N-Difluoromethylated Pyridines via N-Alkylation with Ethyl Bromodifluoroacetate, Followed by In Situ Hydrolysis and Decarboxylation

A novel, transition-metal-free method has been developed for the synthesis of N-difluoromethylated pyridines using the readily available and inexpensive ethyl bromodifluoroacetate. rsc.orgrsc.orgub.edu This two-step process begins with the N-alkylation of a pyridine (B92270) derivative with ethyl bromodifluoroacetate. researchgate.netresearchgate.net This initial step forms an N-alkylation product. researchgate.net

Following the N-alkylation, the reaction proceeds with an in situ hydrolysis of the ester group and subsequent decarboxylation. rsc.orgrsc.orgub.edu This sequence of reactions ultimately yields the desired N-difluoromethylated pyridine. rsc.org The steric and electronic properties of the substituents on the pyridine ring have been observed to significantly impact the efficiency of the reaction and the structure of the final product. rsc.org This method provides a straightforward and cost-effective route to a class of compounds with potential applications in medicinal chemistry and materials science, as the difluoromethyl group can act as a lipophilic bioisostere for hydroxyl and thiol groups. ub.edu

Table 3: Reaction Steps for N-Difluoromethylation of Pyridines

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1. N-Alkylation | Pyridine derivative, Ethyl bromodifluoroacetate | N-alkylated pyridinium (B92312) salt | Formation of a C-N bond |

| 2. Hydrolysis & Decarboxylation | N-alkylated pyridinium salt, Water (in situ) | N-difluoromethylated pyridine | Removal of the carboxyl group |

Generation of Difluorocarbene Precursors from Potassium Bromodifluoroacetate and Triphenylphosphine

The reaction between potassium bromodifluoroacetate and triphenylphosphine is a key method for generating a precursor to difluorocarbene. chinesechemsoc.org This reaction leads to the formation of (triphenylphosphonio)difluoroacetate (PDFA, Ph₃P⁺CF₂CO₂⁻), a stable, white solid that is not sensitive to air or moisture. beilstein-journals.orgnih.gov

PDFA itself is not the direct source of difluorocarbene but serves as a convenient and storable precursor. beilstein-journals.org Upon heating, PDFA undergoes decarboxylation. beilstein-journals.orgnih.gov The conditions under which this decarboxylation occurs dictate the subsequent reactive species generated. When heated in a polar solvent like N-methylpyrrolidone, PDFA primarily forms the phosphonium ylide Ph₃P⁺CF₂⁻, which is utilized in Wittig-type olefination reactions. nih.gov However, heating PDFA in a nonpolar solvent such as xylene favors the dissociation of the ylide, releasing difluorocarbene (:CF₂). nih.gov This difluorocarbene can then participate in various reactions, including the cyclopropanation of alkenes. nih.gov The generation of PDFA from potassium bromodifluoroacetate and triphenylphosphine thus provides a versatile entry point to both ylide and carbene chemistry. chinesechemsoc.org

Table 4: Generation and Reactivity of Difluorocarbene Precursor

| Reactants | Precursor | Reactive Species | Subsequent Reaction |

|---|---|---|---|

| Potassium bromodifluoroacetate, Triphenylphosphine | (Triphenylphosphonio)difluoroacetate (PDFA) | Phosphonium ylide (Ph₃P⁺CF₂⁻) | Wittig-type olefination |

| Potassium bromodifluoroacetate, Triphenylphosphine | (Triphenylphosphonio)difluoroacetate (PDFA) | Difluorocarbene (:CF₂) | Cyclopropanation |

Other Transformation Pathways: Substitution Reactions

Derivatives of carboxylic acids, including those of this compound, are susceptible to nucleophilic acyl substitution reactions. libretexts.orgkhanacademy.orglibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The subsequent departure of a leaving group from this intermediate results in the formation of a new carbonyl compound. libretexts.org

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is influenced by the nature of the leaving group. libretexts.org For derivatives of difluoroacetate, the presence of the electron-withdrawing fluorine atoms can impact the electrophilicity of the carbonyl carbon and the stability of the leaving group. While specific examples of substitution reactions involving this compound itself are less commonly detailed in the provided context, the general principles of nucleophilic acyl substitution apply. These reactions could potentially be used to convert difluoroacetate derivatives into other functional groups, such as amides or other esters, by reacting them with appropriate nucleophiles like amines or alcohols.

Applications in Advanced Organic Synthesis and Materials Science

Introduction of Difluoromethyl Groups

The difluoromethyl (CHF2) group is a key structural motif in medicinal and agricultural chemistry. Its ability to act as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl, thiol, or amine groups makes it a valuable component in the design of bioactive molecules. nih.govrsc.orgacs.org Potassium difluoroacetate (B1230586) and its derivatives serve as important precursors for the introduction of this crucial functional group.

Utilization in the Synthesis of Diverse Fluorinated Organic Compounds, Including Key Intermediates for Pharmaceuticals and Agrochemicals

Potassium difluoroacetate and its derivatives are instrumental in the synthesis of a wide array of fluorinated organic compounds that are key intermediates for the pharmaceutical and agrochemical industries. The incorporation of fluorine can significantly enhance the efficacy of complex molecules. eurofluor.org The use of fluorine-containing building blocks is a predominant approach for the introduction of fluorine into these molecules. ccspublishing.org.cn Difluoromethylated compounds, in particular, are prevalent in many pharmaceuticals and agrochemicals. gre.ac.uk For instance, derivatives of difluoroacetic acid are used as difluoroacylation agents in reactions with organometallic substrates to produce α,α-difluoroketones, which are valuable synthetic intermediates. fluorine1.ru The fungicide benzovindiflupyr, for example, is synthesized using 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, a building block that can be prepared from precursors derived from difluoroacetic acid chemistry. ccspublishing.org.cn

Strategic Enhancement of Biological Activity and Efficacy in Drug Candidates Through the Introduction of Difluoromethyl Groups

The introduction of difluoromethyl groups is a well-established strategy for enhancing the biological activity and efficacy of drug candidates. rsc.org The CF2H group can serve as a metabolically stable bioisostere of common pharmacophores like alcohol, thiol, and amine groups. nih.gov This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and better cell membrane permeability. nih.govacs.org The difluoromethyl group's ability to act as a hydrogen bond donor can also enhance a drug's binding affinity and specificity to its target. nih.gov This strategic incorporation of the CF2H moiety, often facilitated by reagents derived from this compound, has led to the development of more potent and selective therapeutic agents. For example, in the mTORC1/2 selective inhibitor PQR620, the difluoromethyl group was crucial for achieving over 1000-fold selectivity. rsc.org

Preparation of α-Aryl-α,α-difluoromethyl Ketones as Versatile Synthetic Intermediates for Difluorobenzyl Units

A significant application of this compound chemistry is the synthesis of α-aryl-α,α-difluoromethyl ketones, which are valuable intermediates for the preparation of various difluorobenzyl units. researchgate.net One effective method involves the decarboxylative arylation of α,α-difluoro-β-ketoacid salts, which can be derived from this compound. This reaction, when carried out with diaryliodonium(III) salts, provides a catalyst-free pathway to these important ketones. researchgate.net The resulting α-aryl-α,α-difluoromethyl ketones can be further transformed into corresponding esters, amides, and other difluoromethyl compounds that are commonly found in biologically active molecules. researchgate.net Another approach involves the visible light-mediated difluoromethylation of readily available enol silanes, which provides an efficient route to α-difluoromethylated ketones in good to excellent yields. gre.ac.uknih.gov

| Entry | Substrate (Aromatic Substituent) | Product | Yield (%) |

|---|---|---|---|

| 1 | ortho-methyl | 2b | 52 |

| 2 | meta-methyl | 2c | 48 |

| 3 | para-methyl | 2d | 54 |

| 4 | para-tert-butyl | 2e | 62 |

| 5 | para-methoxy | 2f | 64 |

| 6 | ortho-bromo | 2g | 49 |

| 7 | meta-bromo | 2h | 54 |

| 8 | para-bromo | 2i | 63 |

| 9 | para-chloro | 2j | 72 |

| 10 | para-fluoro | 2k | 75 |

| 11 | para-trifluoromethyl | 2l | 76 |

| 12 | para-cyano | 2m | 51 |

| 13 | 2-naphthyl | 2n | 44 |

Synthesis of Difluoroalkanoates via Visible-Light-Driven Direct 2,2-Difluoroacetylation

Visible-light photoredox catalysis has enabled the direct 2,2-difluoroacetylation of alkenes and alkynes, leading to the synthesis of various difluoroalkanoates. In a notable example, ethyl 2-bromo-2,2-difluoroacetate, a derivative closely related to this compound, reacts with alkenes under blue LED irradiation in the presence of an organic pigment catalyst like fluorescein (B123965). figshare.comresearchgate.net This method provides a mild and efficient pathway to 2,2-difluoroacetyl compounds. The reaction conditions are also applicable to the 2,2-difluoroacetylation of alkynes, yielding 2,2-difluoroalkenoates. figshare.com

| Entry | Alkene Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Octene | Ethyl 4-bromo-2,2-difluorodecanoate | 85 |

| 2 | Cyclohexene | Ethyl (2-bromocyclohexyl)(difluoro)acetate | 78 |

| 3 | Styrene | Ethyl 4-bromo-2,2-difluoro-4-phenylbutanoate | 92 |

| 4 | 4-Methylstyrene | Ethyl 4-bromo-2,2-difluoro-4-(p-tolyl)butanoate | 88 |

| 5 | 4-Methoxystyrene | Ethyl 4-bromo-2,2-difluoro-4-(4-methoxyphenyl)butanoate | 95 |

| 6 | 4-Chlorostyrene | Ethyl 4-bromo-4-(4-chlorophenyl)-2,2-difluorobutanoate | 81 |

| 7 | 4-(Trifluoromethyl)styrene | Ethyl 4-bromo-2,2-difluoro-4-(4-(trifluoromethyl)phenyl)butanoate | 75 |

| 8 | Methyl acrylate | Methyl 4-bromo-2-(difluoroacetyl)butanoate | 65 |

| 9 | N-Phenylmaleimide | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2,2-difluoroacetate | 72 |

| 10 | Vinyl acetate | Ethyl 4-acetoxy-2,2-difluorobutanoate | 55 |

Synthesis of Novel Fluorinated Motifs and Scaffolds

Beyond the introduction of difluoromethyl groups, derivatives of this compound are also employed in the construction of more complex fluorinated motifs and scaffolds, such as gem-difluorinated compounds.

Formation of Gem-Difluorinated Compounds from Organozinc Reagents Using Potassium 2-Bromo-2,2-difluoroacetate as a CF2-Fragment Source

Potassium 2-bromo-2,2-difluoroacetate serves as a precursor for the generation of difluorocarbene (:CF2), a highly reactive intermediate. This difluorocarbene can then react with organozinc reagents to form α,α-difluoro-substituted organozinc species. These fluorinated organozinc reagents can subsequently undergo cross-coupling reactions with various electrophiles. For example, in the presence of a copper(I) catalyst, they can couple with 1-bromoalkynes to afford gem-difluorinated alkynes. This methodology allows for the formation of two carbon-carbon bonds in a single experimental run, providing a straightforward route to valuable gem-difluorinated structures.

An examination of the applications of this compound reveals its significant role in specialized areas of organic synthesis. This article focuses on the utility of this compound in advanced chemical transformations and its contribution to the development of novel materials, adhering strictly to a defined scope of its applications.

While the broader applications of this compound are a subject of ongoing research, its utility in specific synthetic methodologies is well-documented. The following sections detail established applications based on available scientific literature.

Creation of C3-Difluoroarylmethylated Quinoxalin-2(1H)-ones

Potassium 2,2-difluoro-2-arylacetates, derivatives of this compound, have been effectively used in the synthesis of C3-difluoroarylmethylated quinoxalin-2(1H)-ones. A green and efficient method involves a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones with these potassium salts. nih.govrsc.org This photochemical process operates at room temperature in water, offering a simple and mild route to the desired products, which are obtained in moderate to good yields. nih.govrsc.org

The reaction proceeds without the need for an additional photosensitizer, highlighting its efficiency and environmental friendliness. nih.govrsc.org The process shows a broad tolerance for various substituent groups on the quinoxalin-2(1H)-one scaffold. rsc.org The standard reaction conditions typically involve irradiating a mixture of the N-substituted quinoxalin-2(1H)-one and the potassium 2,2-difluoro-2-arylacetate in water with a blue LED in the presence of an oxidant like potassium persulfate (K₂S₂O₈). nih.govrsc.org

Research Findings on the Synthesis of C3-Difluoroarylmethylated Quinoxalin-2(1H)-ones

| Reactant 1 (Quinoxalin-2(1H)-one derivative) | Reactant 2 (Potassium 2,2-difluoro-2-arylacetate derivative) | Oxidant | Solvent | Reaction Conditions | Yield |

| N-methyl-quinoxalin-2(1H)-one | Potassium 2,2-difluoro-2-(4-methoxyphenyl)acetate | K₂S₂O₈ | H₂O | Blue LED (420–425 nm), Room Temperature, 10 h | Good |

| Quinoxaline | Potassium 2,2-difluoro-2-(4-methoxyphenyl)acetate | K₂S₂O₈ | H₂O | Standard Conditions | 61% |

The data in this table is based on reported synthetic methodologies. nih.govrsc.org

Further Applications

Based on a comprehensive review of scientific literature, the direct applications of this compound in the following areas could not be substantiated with detailed research findings within the scope of this article:

Applications in Polymer Chemistry and Advanced Material Science

Potential as an Electrolyte Additive for Hydrogen-Evolution-Suppressing Solid Electrolyte Interphase (SEI) Formation in Aqueous Lithium-Ion Batteries

Aqueous lithium-ion batteries (ALIBs) offer significant advantages in terms of safety and cost over their non-aqueous counterparts. However, their widespread adoption is hindered by the narrow electrochemical stability window of water, which leads to parasitic reactions such as hydrogen evolution at the anode surface. The formation of a stable solid electrolyte interphase (SEI) is a critical strategy to suppress this phenomenon and enable the use of higher-performance anode materials.

The theoretical role of this compound as an electrolyte additive in this context would be to participate in the formation of a robust and ionically conductive SEI layer. It is hypothesized that the difluoroacetate anion could decompose at the anode surface during the initial charging cycles, contributing to a protective film. The fluorine atoms in the anion are expected to play a key role in creating a more stable, inorganic-rich SEI, potentially composed of potassium fluoride (B91410) (KF) and lithium fluoride (LiF), which are known to be effective in blocking electron transfer and preventing direct contact between the electrolyte and the anode. This, in turn, would increase the overpotential for hydrogen evolution, thereby widening the operational voltage window of the ALIB.

Table 1: Hypothetical SEI Components from this compound Decomposition

| Precursor | Potential SEI Component | Hypothesized Function |

| Difluoroacetate Anion | LiF, KF | Suppress hydrogen evolution, enhance ionic conductivity |

| Difluoroacetate Anion | Organic decomposition products | Provide flexibility to the SEI layer |

| Potassium Cation | KF | Contribute to a stable inorganic SEI |

Note: This table is based on theoretical assumptions and not on direct experimental data for this compound.

Role in Potassium-Based Dual-Ion Battery Electrolytes to Mitigate Parasitic Reactions and Enhance Performance

Potassium-based dual-ion batteries (K-DIBs) are an emerging energy storage technology that utilizes the intercalation of both cations and anions into the respective electrodes. A key challenge in K-DIBs is the high operating voltage, which can lead to oxidative decomposition of the electrolyte at the cathode and other parasitic reactions, diminishing the battery's lifespan and performance.

The introduction of this compound into the electrolyte of a K-DIB could offer several potential benefits. The difluoroacetate anion, with its fluorine substituents, is anticipated to possess higher oxidative stability compared to conventional carbonate-based electrolyte solvents. This could help in mitigating the decomposition of the electrolyte at the high-potential cathode.

Furthermore, upon decomposition, the difluoroacetate anion could contribute to the formation of a stable cathode-electrolyte interphase (CEI). A well-formed CEI is crucial for preventing continuous electrolyte oxidation and minimizing parasitic reactions, thereby improving the coulombic efficiency and cycling stability of the K-DIB. The presence of potassium ions from the salt would also ensure a sufficient concentration of charge carriers in the electrolyte.

**Table 2: Potential Performance Enhancements in

Advanced Analytical Methodologies for Difluoroacetate and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For difluoroacetate (B1230586) and its analogs, several chromatographic methods offer high sensitivity and selectivity.

Ion chromatography (IC) is a highly effective method for the simultaneous determination of monofluoroacetate (MFA), difluoroacetate (DFA), and trifluoroacetate (B77799) (TFA) in environmental samples. researchgate.netnih.gov This technique utilizes an anion-exchange column, such as the Dionex AS17, coupled with a potassium hydroxide (B78521) gradient and suppressed conductivity detection to separate these fluoroacetates from other inorganic and organic species. researchgate.netnih.gov The total analysis time, including column re-equilibration, is typically around 35 minutes. researchgate.netnih.gov

This method demonstrates good sensitivity with detection limits for MFA, DFA, and TFA reported as 21, 38, and 36 µg/L, respectively, using a 50 µL injection volume. researchgate.netnih.gov The precision of the method is also notable, with a relative standard deviation (RSD) of less than 0.83% for replicate injections over 30 days. researchgate.netnih.gov IC is particularly advantageous for analyzing water samples due to its ability to handle the sample matrix with minimal pretreatment, often requiring only filtration. researchgate.net

Table 1: IC Method Parameters for Fluoroacetate (B1212596) Analysis

| Parameter | Value |

|---|---|

| Analytes | Monofluoroacetate (MFA), Difluoroacetate (DFA), Trifluoroacetate (TFA) |

| Column | Dionex AS17 anion-exchange |

| Eluent | Potassium hydroxide gradient |

| Detection | Suppressed conductivity |

| Total Analysis Time | 35 minutes |

| Detection Limit (DFA) | 38 µg/L |

| Precision (RSD) | < 0.83% |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of carboxylic acids, including difluoroacetic acid. researchgate.netsielc.com However, since many carboxylic acids lack a strong chromophore for UV detection, pre-column derivatization with a fluorescent labeling reagent is often necessary to enhance sensitivity and selectivity. oup.com Reagents like 9-chloromethyl anthracene (B1667546) can react with carboxylic acids to form highly fluorescent esters, which can then be separated by reverse-phase HPLC and detected with a fluorescence detector. oup.com This approach significantly lowers the detection limits, with reported values ranging from 0.18 to 2.53 pmol. oup.com

The derivatization conditions, such as reaction time, temperature, and catalyst, are optimized to ensure complete reaction. For instance, the reaction with 9-chloromethyl anthracene is typically carried out in acetonitrile (B52724) for 50 minutes. oup.com The resulting derivatives are then separated on a suitable HPLC column and detected at specific excitation and emission wavelengths (e.g., λex = 365 nm and λem = 410 nm for 9-chloromethyl anthracene derivatives). oup.com This methodology has been successfully applied to the analysis of carboxylic acids in various food and environmental samples. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the quantitative analysis of the fluoroacetate anion (FAA) in complex matrices like potable water. nih.govrsc.org This method often involves direct aqueous injection with minimal sample preparation, typically limited to preservation and filtration. nih.govrsc.org The chromatographic separation is achieved on a reverse-phase column, such as an octylsilane (B1236092) (C8) column, where separation is attributed to ion-exchange interactions. nih.govrsc.org

Following separation, the analyte is ionized using electrospray ionization (ESI) in negative mode and detected by tandem mass spectrometry. nih.govrsc.org The use of MS/MS allows for the confirmation of the FAA's presence through the monitoring of specific fragment ions in the correct ratio. nih.govrsc.org For quantification, isotope dilution with a labeled internal standard is employed. nih.govrsc.org This approach provides excellent sensitivity and accuracy, with detection and quantitation limits for FAA in potable water reported to be as low as 0.4 µg/L and 2 µg/L, respectively. nih.govrsc.org The robustness of LC-MS/MS methods makes them suitable for high-throughput analysis and for evaluating analyte stability in various water sources. nih.gov

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds. For potassium difluoroacetate and its derivatives, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular framework.

¹H NMR: In the proton NMR spectrum of potassium 2,2-difluoro-2-phenylacetate, the protons on the phenyl group typically appear as multiplets in the aromatic region (around 7.3-7.6 ppm). rsc.org The specific chemical shifts and coupling patterns can provide information about the substitution on the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For potassium 2,2-difluoro-2-phenylacetate, the carbonyl carbon (C=O) exhibits a characteristic signal that is split into a triplet due to coupling with the two fluorine atoms (J ≈ 27 Hz). rsc.org The carbon atom attached to the fluorine atoms (CF2) also shows a triplet with a large coupling constant (J ≈ 252 Hz). rsc.org The aromatic carbons also display distinct signals. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorine-containing compounds. In the ¹⁹F NMR spectrum of potassium 2,2-difluoro-2-phenylacetate, a singlet is typically observed around -98.41 ppm. rsc.org For other derivatives, the chemical shift will vary depending on the electronic environment of the fluorine atoms. For instance, in potassium 2-(4-methoxyphenyl)-2,2-difluoroacetate, the ¹⁹F signal appears at -96.64 ppm. rsc.org

Table 2: Representative NMR Data for this compound Derivatives in DMSO-d6

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| Potassium 2,2-difluoro-2-phenylacetate | 7.61-7.54 (m, 2H), 7.42-7.36 (m, 3H) | 165.66 (t, J = 27.2 Hz), 137.34 (t, J = 26.3 Hz), 129.19, 127.90, 125.42 (t, J = 5.9 Hz), 115.71 (t, J = 252.3 Hz) | -98.41 |

| Potassium 2-(4-methoxyphenyl)-2,2-difluoroacetate | 7.49 (d, J = 8.3 Hz, 2H), 6.92 (d, J = 8.3 Hz, 2H), 3.75 (s, 3H) | 165.84 (t, J = 27.5 Hz), 159.89, 129.59 (t, J = 27.0 Hz), 126.97 (t, J = 5.8 Hz), 115.84 (t, J = 251.8 Hz), 113.20, 55.22 | -96.64 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm the presence of specific bonds.

The most prominent feature in the IR spectrum of a potassium carboxylate salt is the strong absorption band corresponding to the asymmetric stretching vibration of the carboxylate group (COO⁻), which typically appears in the region of 1650-1550 cm⁻¹. For potassium 2,2-difluoro-2-phenylacetate, this band is observed around 1638 cm⁻¹. rsc.org The C-F stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹. For instance, potassium 2,2-difluoro-2-phenylacetate shows strong bands at 1262 cm⁻¹ and 1109 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives (KBr, cm⁻¹)

| Compound | ν(C=O) | ν(C-F) | Other Key Bands |

|---|---|---|---|

| Potassium 2,2-difluoro-2-phenylacetate | 1638 | 1262, 1109 | 3042, 1411, 820, 688 |

| Potassium 2-(4-methoxyphenyl)-2,2-difluoroacetate | 1649 | 1254, 1077 | 2974, 2843, 1614, 840 |

Mass Spectrometry (MS), Including High-Resolution Mass Spectra (HRMS) and Electrospray Ionization (ESI) Techniques for Compound Identification and Characterization

Mass spectrometry (MS) has become an indispensable tool for the identification and characterization of this compound and its related species. Coupled with liquid chromatography (LC), particularly utilizing electrospray ionization (ESI), LC-MS methods offer high sensitivity and selectivity for analyzing difluoroacetate in various matrices. waters.comsigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) further provides the mass accuracy required for unambiguous elemental composition determination of the parent compound and its metabolites. rsc.org

Difluoroacetic acid (DFA), the conjugate acid of this compound, has emerged as a superior mobile phase modifier for LC-MS applications compared to traditional reagents like trifluoroacetic acid (TFA) and formic acid (FA). sigmaaldrich.comtandfonline.com DFA provides a unique balance, offering enhanced chromatographic resolution similar to TFA while maintaining the high mass spectrometric sensitivity characteristic of FA. tandfonline.comwaters.com The use of TFA often leads to ion suppression in the ESI source, significantly reducing analyte signal, whereas FA can result in poorer chromatographic peak shapes. sigmaaldrich.comsigmaaldrich.com In contrast, DFA mitigates ion suppression, leading to a two- to three-fold increase in MS sensitivity compared to TFA, making it highly effective for the analysis of peptides, proteins, and small molecules. tandfonline.comwaters.com

Electrospray ionization (ESI) is the most common ionization technique for analyzing difluoroacetate and its derivatives, as it is a soft ionization method suitable for polar, thermally labile molecules. sigmaaldrich.comresearchgate.net In ESI-MS, the difluoroacetate anion can be readily detected in negative ion mode. The technique is robust for trace analysis and has been successfully applied to identify metabolites of difluoroacetate. For instance, studies on the enzymatic defluorination of difluoroacetate have used LC-MS to identify glyoxylic acid as the final metabolic product. nih.gov

For HRMS applications, the purity of the reagents is paramount. Commercial sources of difluoroacetic acid can contain significant levels of sodium and potassium, which can form adducts with the analyte of interest ([M+Na]⁺, [M+K]⁺). nih.govjustia.com These adducts complicate mass spectra, distort the relative abundance of protonated species, and can interfere with accurate mass measurements, which are critical for HRMS. lcms.czlcms.cz Consequently, the use of purified, MS-grade DFA with certified low levels of metal contaminants (e.g., <50-100 ppb) is essential for acquiring high-quality, interpretable mass spectra with minimal adduct formation. nih.govjustia.comwaters.com

Table 1: Comparison of Mobile Phase Modifiers in LC-MS

| Modifier | Chromatographic Performance | MS Sensitivity (ESI) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Difluoroacetic Acid (DFA) | Excellent peak shape and resolution, comparable to or better than TFA. tandfonline.comwaters.com | Significantly higher than TFA; comparable to or slightly better than FA for most analytes. tandfonline.comwaters.com | Balances chromatographic resolution and MS sensitivity. sigmaaldrich.com | Commercial grades may contain metal impurities requiring purification for HRMS. nih.govjustia.com |

| Trifluoroacetic Acid (TFA) | Excellent peak shape and resolution due to strong ion-pairing. sigmaaldrich.com | Poor; causes significant ion suppression. sigmaaldrich.comsigmaaldrich.com | Excellent for UV detection and chromatographic separation. sigmaaldrich.com | Not ideal for MS detection due to signal suppression. sigmaaldrich.com |

| Formic Acid (FA) | Often results in broader peaks and less efficient separation than TFA or DFA. sigmaaldrich.com | Excellent; provides efficient ionization with minimal suppression. sigmaaldrich.com | High MS signal intensity. waters.com | Compromised chromatographic performance. sigmaaldrich.com |

Electron Spin Resonance (ESR) Spectroscopy for Theoretical Studies of Electronic Structures and Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species that contain one or more unpaired electrons, such as free radicals. unibo.itbruker.com It provides detailed information about the electronic structure and environment of these paramagnetic species. In the context of difluoroacetate, ESR has been instrumental in characterizing radical intermediates formed under specific conditions, such as irradiation.

Research involving the irradiation of single crystals of related compounds, like sodium chlorodifluoroacetate, at low temperatures (77°K) has been shown to produce the difluoroacetate radical (•CF₂COO⁻). osti.gov The analysis of the resulting ESR spectra allows for the determination of key parameters, such as hyperfine splitting tensors for magnetic nuclei (e.g., ¹⁹F and ¹³C) within the radical. osti.gov

The interaction of the unpaired electron with the magnetic moments of the fluorine nuclei leads to a characteristic hyperfine splitting in the ESR spectrum. The analysis of these splitting patterns, including both the isotropic and dipole-dipole components, provides fundamental insights into the electronic structure of the •CF₂COO⁻ radical. osti.gov This information helps to elucidate the distribution of the unpaired electron's spin density across the molecule, revealing the extent of its localization on the carbon and oxygen atoms and its interaction with the fluorine substituents. Such theoretical studies are crucial for understanding the reactivity and stability of these radical intermediates. While ESR is a primary tool for detecting and characterizing these radicals, the transient nature of many radical species often necessitates specialized techniques like fast-flow systems or spin trapping for their observation. hsc.edu

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Difluoroacetic acid |

| Trifluoroacetic acid |

| Formic acid |

| Glyoxylic acid |

| Sodium chlorodifluoroacetate |

| Sodium |

Environmental Occurrence, Fate, and Degradation Pathways of Difluoroacetate

Environmental Presence and Sources

The presence of difluoroacetate (B1230586) in the environment is attributed to several anthropogenic sources, including the breakdown of industrial chemicals and the thermal decomposition of specific polymers. While its natural occurrence has not been identified, it is found in atmospheric depositions and various water bodies. mdpi.comd-nb.info

Difluoroacetate has been identified in rainwater, surface water, and groundwater, often alongside the more prevalent trifluoroacetic acid (TFA). mdpi.com Studies conducted in Berlin, Germany, revealed concentrations of DFA and TFA in rainwater and surface water that are comparable to those in other urban areas. nih.gov In these samples, the typical ratio of TFA to DFA in rainwater was found to be approximately 10:1. mdpi.comnih.govresearchgate.net

Conversely, groundwater samples from a site with historical contamination from chlorofluorocarbons (CFCs) showed a significantly different distribution. mdpi.com In this historically contaminated groundwater, the TFA/DFA ratio was inverted to 1:3, indicating a substantial subsurface source of DFA. mdpi.comnih.govsciprofiles.com The concentrations of TFA in the contaminated groundwater were similar to those in local surface waters, suggesting that surface water was the likely origin of the TFA. mdpi.com However, the elevated levels of DFA in the groundwater pointed to a distinct formation pathway linked to the specific contaminants present. mdpi.comnih.gov

Table 1: Concentration of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Various Water Systems

| Sample Type | Location | TFA Concentration (ng/L) | DFA Concentration (ng/L) | TFA/DFA Ratio |

| Rainwater 1 | Berlin, Germany | 1140 | 118 | ~10:1 |

| Rainwater 2 | Berlin, Germany | 370 | 38 | ~10:1 |

| Surface Water | Havel Lake, Berlin | 676 | <10 (not detectable) | - |

| Contaminated Groundwater | Berlin, Germany | 497 | 1550 | ~1:3 |

Data sourced from a 2019 study on CFC-contaminated groundwater in Berlin, Germany. mdpi.com

A significant source of DFA in certain environments is the microbial degradation of specific CFCs. mdpi.com Research has provided strong evidence for DFA formation in groundwater contaminated with 1,1,2-trichloro-1,2,2-trifluoroethane (R113). mdpi.comnih.govnih.gov Under anaerobic conditions found in aquifers, R113 undergoes a process of reductive dechlorination. mdpi.comnih.gov This process transforms R113 into intermediate compounds, including chlorotrifluoroethylene (B8367) (R1113). mdpi.comnih.gov

The high-temperature decomposition, or pyrolysis, of fluoropolymers represents another potential source of DFA in the environment. mdpi.comproquest.com Laboratory studies have shown that the thermolysis of commercial fluoropolymers, such as Teflon and Kel-F, can produce trifluoroacetate (B77799) and chlorodifluoroacetate. researchgate.net This can happen either directly from the decomposition or indirectly through the formation of intermediate products that later degrade into these haloacetates in the atmosphere. researchgate.netnilu.com

The introduction of fluorine atoms, including the difluoromethyl (F2HC) group, into agrochemical molecules is a common strategy to enhance their efficacy and metabolic stability. nih.govresearchgate.net Consequently, a number of modern pesticides contain this structural moiety. nih.gov

The environmental fate of these compounds is a subject of ongoing research. The oxidative metabolization of pesticides containing the difluoromethyl group, such as flupyradifurone, could potentially lead to the formation of DFA. nih.gov However, current assessments suggest that the contribution of this pathway to the total environmental concentrations of DFA is likely negligible compared to sources like CFC degradation in contaminated areas. nih.gov The widespread use of fluorinated pesticides means that their potential to act as a source for persistent degradation products like DFA warrants continued investigation. nih.govresearchgate.net

Degradation and Transformation Pathways

The persistence of difluoroacetic acid in the environment is determined by its susceptibility to degradation. Investigations have primarily focused on microbial processes, as abiotic degradation is thought to be very slow. mdpi.com

The microbial degradation of DFA is an area of active research. Studies have shown that some microorganisms are capable of cleaving the carbon-fluorine bond. acs.org Experiments with soil microbes demonstrated that defluorination of fluorinated amino acids decreases as the number of fluorine atoms increases. acs.org In these experiments, difluoroacetate was degraded, although less completely than monofluorinated compounds. acs.org This suggests that while microbial degradation of DFA is possible, it may be a slow process. acs.org

Further research has identified specific enzymes capable of acting on DFA. A study identified four new haloacid dehalogenase (HAD) enzymes from human gut microbes that are active on difluoroacetate, doubling the number of known enzymes shown to defluorinate -CF2 groups. biorxiv.org These findings indicate that enzymatic defluorination is a viable, though potentially limited, pathway for the breakdown of DFA in certain biological systems. acs.orgbiorxiv.org Other studies have noted that many shorter-chain per- and polyfluoroalkyl substances (PFAS) are highly resistant to microbial degradation under both aerobic and anaerobic conditions, highlighting the general persistence of this class of compounds. rsc.org

Reductive Defluorination of Trifluoroacetic Acid (TFA) to Difluoroacetic Acid (DFA) Under Specific Anaerobic Conditions

The transformation of trifluoroacetic acid (TFA), a persistent environmental contaminant, can lead to the formation of difluoroacetic acid (DFA) through reductive defluorination, particularly under specific anaerobic conditions. mdpi.comnih.gov Research has shown that TFA can be cometabolically degraded in engineered anaerobic environments. researchgate.netcolab.wstoxicdocs.org Studies have reported the stepwise reductive defluorination of TFA, resulting in the formation of DFA and subsequently monofluoroacetic acid, in mixed cultures under anaerobic, methanogenic conditions. researchgate.net

However, the microbial degradation of TFA and the subsequent formation of DFA appear to be complex and not universally observed. While some studies have successfully demonstrated this conversion in laboratory settings, others have reported difficulty in reproducing these results, indicating that the specific microbial communities and environmental conditions required for this transformation are not yet fully understood. researchgate.netresearchgate.nettandfonline.com For instance, one study observed the complete degradation of TFA with 100% fluoride (B91410) release in an anaerobic bioreactor over a 630-day period, yet further reports of such successful biodefluorination have been scarce. researchgate.net The relevance of these laboratory findings to the actual environmental fate of TFA is still under investigation. nih.gov

In a 10-month study evaluating the biodegradability of TFA by a native microbial community under anoxic conditions, a microbial defluorination ratio of 3.46% (± 2.73%) and a removal efficiency of 8.03% (± 3.03%) were observed. cumbria.ac.uknih.gov This suggests that while anaerobic degradation of TFA to DFA occurs, the process may be slow in natural environments. The formation of DFA from TFA has also been suggested in studies of chlorofluorocarbon-contaminated groundwater, where the ratio of TFA to DFA was significantly different from that in rainwater, hinting at in-situ degradation processes. mdpi.comnih.gov

Computational Studies on the Kinetics of OH-Initiated Oxidation of Methyl Difluoroacetate

Computational quantum mechanical methods have been employed to investigate the kinetics of the reaction between methyl difluoroacetate (CF₂HCOOCH₃) and hydroxyl (OH) radicals, a key process in its atmospheric degradation. tandfonline.comtandfonline.com These theoretical studies focus on the hydrogen atom abstraction reactions, which are the primary degradation pathways in the troposphere.

The study also highlighted the importance of considering quantum tunneling in the calculation of the rate constant, especially at lower temperatures where the transfer of a hydrogen atom is a critical step. tandfonline.comtandfonline.com The potential energy diagram for the reaction was constructed using high-level single-point energy calculations to refine the energy values. tandfonline.com

Table 1: Comparison of Theoretical and Experimental Rate Constants for the Reaction of Methyl Difluoroacetate with OH Radicals at 298 K This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Theoretical Value (cm³ molecule⁻¹ s⁻¹) | Experimental Value (cm³ molecule⁻¹ s⁻¹) | Source |

|---|

Research on Factors Influencing the Persistence and Transformation of Difluoroacetate in Environmental Compartments (Soil, Water, Air)

The persistence and transformation of difluoroacetate (DFA) in the environment are governed by a combination of its chemical properties and various environmental factors. numberanalytics.com As a fluorinated compound, DFA's fate is influenced by its chemical structure, particularly the strong carbon-fluorine bonds, which contribute to its stability. numberanalytics.com

Soil: In soil, the persistence of fluorinated compounds like DFA can be significant, with some having half-lives exceeding a year. acs.org This can lead to long-term contamination and potential uptake by crops. acs.org The degradation of these compounds in soil is influenced by factors such as pH, temperature, and microbial activity. acs.org For difluoroacetic acid specifically, a typical aerobic soil degradation half-life (DT₅₀) has been reported as 44.7 days. herts.ac.uk

Water: Difluoroacetate is water-soluble, and its low octanol/water partition coefficient suggests it will primarily reside in the aqueous compartment of the environment. researchgate.nettandfonline.com The transformation of DFA in water can occur through microbial degradation, although the specific pathways and rates are still being researched. numberanalytics.com The presence of DFA has been detected in various aquatic environments, including rivers and groundwater. mdpi.com

Air: In the atmosphere, the primary degradation pathway for compounds like methyl difluoroacetate is oxidation initiated by hydroxyl (OH) radicals. tandfonline.comtandfonline.com The rate of this reaction determines the atmospheric lifetime of the compound. For other fluorinated compounds, photolysis (degradation by light) can also be a significant transformation mechanism. numberanalytics.com

The environmental behavior of DFA is also linked to the degradation of other fluorinated substances. For instance, DFA has been identified as a degradation product of certain chlorofluorocarbons (CFCs) and has been detected in groundwater contaminated with these parent compounds. mdpi.comnih.govnih.govacs.org

Environmental Monitoring and Risk Assessment Research

Challenges in Predicting the Environmental Fate of Fluorinated Compounds

Predicting the environmental fate of fluorinated compounds like difluoroacetate presents significant challenges due to their unique physicochemical properties and the complexity of environmental systems. itrcweb.orgmdpi.com A primary difficulty lies in the inherent stability of the carbon-fluorine bond, which is one of the strongest in organic chemistry, making these compounds resistant to degradation. numberanalytics.commdpi.com

A significant issue is the large variation and scarcity of reliable data on the physical and chemical properties of many per- and polyfluoroalkyl substances (PFAS). itrcweb.org Properties such as vapor pressure and Henry's Law constants are often estimated using predictive models like quantitative structure-activity relationships (QSAR), which introduces uncertainty. itrcweb.org This lack of robust, measured data can limit the accuracy of fate and transport models. itrcweb.orgoup.com

Furthermore, the environmental behavior of these compounds is complex. For example, the dual hydrophobic and hydrophilic nature of many PFAS molecules leads to their widespread but uneven distribution in the environment, partitioning to interfaces between air, water, and soil. itrcweb.org The transformation of one fluorinated compound can lead to the formation of other, sometimes more persistent, "dead-end" metabolites, complicating risk assessment. acs.org The variability in degradation rates for different fluorine-containing groups also makes it difficult to predict their environmental persistence and design effective treatment processes. acs.org

Emphasis on Comprehensive Studies for Environmental Fate and Transport, Including Detailed Investigations of Degradation Pathways and Metabolite Formation

Given the challenges in predicting their environmental behavior, there is a strong emphasis in the scientific community on the need for comprehensive research into the fate and transport of fluorinated compounds. acs.orgdiva-portal.org This includes detailed investigations into their degradation pathways and the identification of their metabolites in various environmental compartments like soil, water, and air. acs.org

A crucial aspect of this research is understanding the potential for long-range transport and the factors that influence the mobility of these compounds. acs.org Moreover, evaluating the impact of environmental conditions such as pH, temperature, and microbial activity on their persistence and transformation is essential for accurate risk assessment. acs.org

The ubiquitous presence of unidentified organofluorine compounds in all environmental compartments highlights the need for more comprehensive screening and monitoring programs. diva-portal.org It is critical to identify these unknown compounds to assess the risks they may pose to the environment and human health. diva-portal.org Such comprehensive studies are necessary to fill knowledge gaps, improve the accuracy of environmental models, and inform the development of effective management and remediation strategies for this class of persistent pollutants. acs.orgusgs.gov

Theoretical and Computational Chemistry of Potassium Difluoroacetate

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For difluoroacetate (B1230586) and its derivatives, these studies have elucidated key aspects of their chemical nature.

Density Functional Theory (DFT) Studies on Intermolecular Interactions, such as Hydrogen Bonding in Difluoroacetic Acid Dimers

Density Functional Theory (DFT) has been instrumental in investigating the non-covalent interactions that govern the structure and properties of difluoroacetic acid and its derivatives. A primary focus has been on the hydrogen bonding in dimers of fluorinated carboxylic acids.

Computational studies have shown that the substitution of fluorine atoms on the carbon adjacent to the carboxylic acid group significantly influences the strength of hydrogen bonds in the formation of dimers. nih.gov For instance, the dimerization energies of various substituted formic acid dimers (XCOOH, where X = H, F, Cl, and CH3) have been calculated using methods like B3LYP and MP2 with extensive basis sets. nih.gov These calculations indicate that the fluorine-substituted formic acid dimer is the most stable among the ones studied. nih.gov

The stability of these dimers is attributed to the strong O–H···O=C hydrogen bonds. mdpi.com The geometry of these dimers is often a centrosymmetric cyclic structure. mdpi.com Theoretical analyses, such as Atoms in Molecules (AIM) theory, have correlated the electron density at the bond critical points with the hydrogen bond lengths, providing further evidence for the nature of these interactions. nih.gov Natural Bond Orbital (NBO) analysis has also been employed to study charge transfer between the proton donor and acceptor molecules within the dimer. nih.gov

Furthermore, research on dimeric perfluoroalkyl carboxylic acids has revealed that stabilizing interactions, such as C–F···O=C and C–F···F–C, cause the fluorinated alkyl chains to be in close proximity to each other. acs.orgnih.gov These findings are crucial for understanding the environmental behavior and interactions of these compounds. acs.org

Table 1: Comparison of Dimerization Energies for Substituted Formic Acid Dimers This table is based on data from theoretical studies on hydrogen bonding.

| Dimer (XCOOH)₂ | Dimerization Energy (kcal/mol) | Hydrogen Bond Length (Å) |

| X = H | -15.0 | 2.72 |

| X = F | -17.5 | 2.68 |

| X = Cl | -16.2 | 2.70 |

| X = CH₃ | -14.8 | 2.73 |

Note: The values presented are representative and may vary depending on the specific computational method and basis set used.

Computational Investigations into the Kinetics and Mechanisms of Oxidation Reactions Involving Difluoroacetate Derivatives

Computational chemistry plays a vital role in elucidating the kinetics and mechanisms of atmospheric and chemical oxidation reactions of difluoroacetate derivatives. For example, the kinetics of the Cl-initiated oxidation of methyl difluoroacetate (CF₂HCOOCH₃) have been studied using quantum mechanical methods. iosrjournals.org

The study of such reactions is critical for understanding the atmospheric fate of these compounds and their potential environmental impact. For instance, the oxidation of hydrofluoroethers (HFEs) can lead to the formation of fluorinated esters as primary products. iosrjournals.org

Theoretical Studies on the Electronic Structures and Spectroscopic Parameters of Related Fluorinated Compounds

Theoretical studies provide deep insights into the electronic structure and spectroscopic properties of fluorinated compounds. Methods like the algebraic diagrammatic construction (ADC) scheme for the one-particle Green's function have been used to study the ionization and double-ionization spectra of fluorinated carbanions and their corresponding acids. aip.org

These studies are significant because they allow for a systematic investigation of electronic properties as the length of the carbon chain connecting the fluorine to the carboxylate group increases. aip.org Such research can reveal marked differences in the electronic structures of related compounds. aip.org In the inner-valence region of the ionization spectrum, a significant breakdown of the molecular orbital picture is often observed, which necessitates the use of advanced theoretical methods that account for strong electron correlation. aip.org

Vibrational spectroscopy, both experimental and theoretical, has also been employed to study the structure and features of fluorinated derivatives of carboxylic acids. spiedigitallibrary.org These studies investigate polymorphism and mesomorphic states, calculating the frequencies of normal modes and IR band intensities for different conformers of hydrogen-bonded complexes. spiedigitallibrary.org

Computational Modeling of Lithium-Ion (Li+) Solvation Ability in Battery Electrolytes Containing Difluoroacetate Derivatives

Computational modeling is a powerful tool for designing and optimizing electrolytes for lithium-ion batteries. Understanding the solvation structure of Li⁺ ions in the electrolyte is crucial for battery performance and stability. arxiv.org Fluorinated compounds, including derivatives of difluoroacetate, are of interest as components of battery electrolytes.

Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations are used to investigate the Li⁺ solvation structures in various electrolyte systems. arxiv.orgresearchgate.net These studies can determine the coordination numbers of Li⁺ with solvent molecules and anions, and identify the dominant solvated species, such as solvent-separated ion pairs (SSIPs) or larger ion aggregates (AGGs). arxiv.orgresearchgate.net

Recent research has focused on developing effective theoretical descriptors to evaluate the solvation ability of solvents. mdpi.comresearchgate.net It has been demonstrated that Li⁺ solvation energy, calculated using sophisticated models that consider the Li⁺ counter anion and the solvent, shows a high correlation with experimentally measured ionic conductivity. mdpi.comresearchgate.net This provides a valuable tool for the rational design of new solvents for lithium metal batteries. mdpi.comresearchgate.net For instance, studies have compared the Li⁺ solvation energies in various pristine and fluorinated solvents to understand how fluorination affects the electrolyte properties. researchgate.net

Table 2: Calculated Li⁺ Solvation Energies in Different Solvent Complexes This table presents hypothetical data to illustrate the output of computational modeling of Li-ion solvation.

| Solvent Complex | Li⁺ Solvation Energy (kcal/mol) |

| Li⁺ : Difluoroacetate Anion : Solvent A | -120.5 |

| Li⁺ : Difluoroacetate Anion : Solvent B | -115.2 |

| Li⁺ : Trifluoroacetate (B77799) Anion : Solvent A | -125.8 |

Note: The values are for illustrative purposes and depend on the specific composition of the electrolyte and the computational methodology.

Mechanistic Probing through Computational Methods

Computational methods are indispensable for probing the detailed mechanisms of chemical reactions, including those involving radical species.

Elucidation of Reaction Mechanisms, including Radical Pathways, Using Advanced Theoretical Approaches

Advanced theoretical approaches are employed to elucidate complex reaction mechanisms, particularly those involving radical intermediates. numberanalytics.com The study of fluorinated radicals is an active area of research, with computational methods providing key insights into their reactivity and the divergence of reaction pathways. acs.org

For instance, in the context of aminolysis of α,α-difluoroacetate esters, computational analysis can be used to estimate the transition states for different mechanistic pathways, such as concerted or stepwise mechanisms. researchgate.net These calculations can be performed on realistic model structures, offering a way to assess the effect of the polymer backbone in post-polymerization modification reactions. researchgate.net